molecular formula C23H21BrN4O5 B2649340 [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223818-84-5

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Número de catálogo: B2649340
Número CAS: 1223818-84-5
Peso molecular: 513.348
Clave InChI: OKKUSKSJMNDZTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring two distinct pharmacophores: a 1,3-oxazole ring and a 1,2,3-triazole moiety. The oxazole ring is substituted at position 2 with a 2,3-dimethoxyphenyl group and at position 5 with a methyl group. The triazole ring is substituted at position 1 with a 4-bromophenyl group and at position 4 with a methyl ester group.

Propiedades

IUPAC Name

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O5/c1-13-20(26-27-28(13)16-10-8-15(24)9-11-16)23(29)32-12-18-14(2)33-22(25-18)17-6-5-7-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKUSKSJMNDZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

PropertyValue
Molecular Weight452.44 g/mol
Molecular FormulaC23H21BrN4O5
LogP3.32
Polar Surface Area81.41 Ų
Hydrogen Bond Acceptors9

The biological activity of this compound is primarily attributed to its structural components, particularly the oxazole and triazole moieties. These functional groups are known for their ability to interact with biological targets such as enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes linked to cancer proliferation.
  • Induction of Apoptosis : Studies indicate that derivatives of triazoles can trigger programmed cell death in cancer cells by activating apoptotic pathways.

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)12.8Enzyme inhibition
U937 (Leukemia)15.0Cell cycle arrest

These results suggest that the compound exhibits significant antiproliferative activity, particularly against breast cancer cells, where it operates through mechanisms that include apoptosis induction and inhibition of key signaling pathways.

Case Studies

  • Study on MCF-7 Cells : In a controlled experiment, this compound was tested on MCF-7 cells. Flow cytometry analysis revealed that the compound increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage, leading to enhanced apoptosis compared to control groups .
  • Comparative Study with Doxorubicin : In another investigation comparing this compound with doxorubicin (a standard chemotherapy agent), it was found that while both compounds exhibited cytotoxicity against A549 cells, the triazole derivative had a slightly lower IC50 value, indicating a potentially higher efficacy in certain contexts .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
  • Structural Modifications : To enhance potency and selectivity towards specific cancer types.
  • Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutic agents.

Aplicaciones Científicas De Investigación

Chemical Characteristics

The compound features a complex structure that includes both oxazole and triazole moieties, which are known for their diverse biological activities. The molecular formula is C23H24BrN5O4C_{23}H_{24}BrN_5O_4 with a molecular weight of 505.38 g/mol. The presence of multiple functional groups enhances its potential for interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole and oxazole rings exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 activity in MCF-7 breast cancer cells .
  • Selectivity : In vitro studies suggest selective inhibition of specific carbonic anhydrases (hCA IX and hCA II), which are often overexpressed in tumors .

Antimicrobial Activity

The triazole moiety is known for its antifungal properties. Preliminary studies have demonstrated that this compound can inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent .

Anti-inflammatory Effects

Compounds similar to this one have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

  • Triazole Derivatives : A study highlighted the effectiveness of triazole derivatives in inhibiting tumor growth in xenograft models, providing a basis for further exploration of this compound's analogs .
  • Oxazole Derivatives : Research on oxazole derivatives has demonstrated their ability to modulate enzyme activity related to cancer progression, suggesting that structural modifications could enhance therapeutic effects .

Potential Therapeutic Applications

Given its diverse biological activities, [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may find applications in:

  • Cancer Therapy : As a lead compound for developing targeted cancer therapies.
  • Antifungal Treatments : For treating resistant fungal infections.
  • Anti-inflammatory Drugs : As part of a regimen for chronic inflammatory diseases.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and spectral differences between the target compound and related molecules from the evidence:

Compound Molecular Formula Key Functional Groups Notable Spectral Data Reported Activity Reference
Target compound C₂₄H₂₃BrN₄O₅* Oxazole, triazole, bromophenyl, ester, methoxy Not reported in evidence Not reported
[5-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅BrN₄OS Benzoxazole, triazole-thione, bromophenyl IR: 1212 cm⁻¹ (C=S); ¹H-NMR: δ 9.51 (triazole), 2.55 ppm (CH₃); EI-MS: 464 (M+1) Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₆H₁₈ClF₂N₇S Thiazole, triazole, chloro/fluorophenyl Single-crystal diffraction (isostructural, triclinic P̄1 symmetry) Antimicrobial (analog cited)
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉BrN₄O₆ Triazine, bromophenyl, ester, methoxy Not reported Not reported

*Estimated molecular formula based on IUPAC name.

Key Observations:

Heterocyclic Core Variations :

  • The target compound’s oxazole-triazole scaffold differs from the benzoxazole-triazole-thione in and the thiazole-triazole in . The oxazole ring (vs. benzoxazole or thiazole) may enhance metabolic stability due to reduced aromatic conjugation .
  • The ester group in the target compound contrasts with the thione (C=S) in , which could influence solubility and hydrogen-bonding capacity.

Substituent Effects: The 4-bromophenyl group is common to the target compound and , but its position differs: attached to the triazole in the target vs. benzoxazole in . Bromine’s electron-withdrawing nature may affect binding affinity in therapeutic targets .

Spectral and Crystallographic Data :

  • The absence of spectral data for the target compound precludes direct comparison. However, the C=S stretch at 1212 cm⁻¹ in and the isostructural crystallography in highlight methodologies applicable to characterizing the target compound.

Q & A

Q. What are the optimal synthetic routes for this compound, considering its hybrid oxazole-triazole structure?

Methodological Answer: The synthesis of this compound requires sequential heterocycle formation and regioselective coupling. A plausible approach involves:

  • Step 1: Synthesis of the oxazole core via cyclization of 2,3-dimethoxyphenyl-substituted precursors using acetic acid-catalyzed condensation (e.g., ethanol reflux with acetic acid, as in ).
  • Step 2: Preparation of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), given the bromophenyl group’s compatibility with palladium-mediated cross-coupling (referenced in ).
  • Step 3: Esterification of the triazole-carboxylic acid intermediate with the oxazole-methyl alcohol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure regioselectivity.
    Key Considerations: Monitor reaction progress via TLC and HPLC to avoid side products from competing oxazole/triazole reactivity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR: Focus on distinguishing methoxy protons (δ 3.8–4.0 ppm for 2,3-dimethoxyphenyl), methyl groups on oxazole (δ 2.3–2.5 ppm), and triazole protons (δ 7.5–8.0 ppm for aromatic coupling). Overlapping signals can be resolved using 2D COSY or HSQC .
  • IR Spectroscopy: Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and triazole C-N absorption at ~1450 cm⁻¹.
  • X-ray Crystallography: For absolute conformation, grow single crystals in ethanol/water mixtures and analyze torsion angles between oxazole and triazole planes (as demonstrated for analogous structures in and ) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

  • Physicochemical Properties: Use software like Schrödinger’s QikProp to calculate logP (lipophilicity), polar surface area (PSA), and solubility. The bromophenyl group may increase logP, requiring prodrug strategies for bioavailability .
  • Docking Studies: Employ AutoDock Vina to simulate interactions with targets like cyclooxygenase (COX) or cytochrome P450, leveraging the oxazole’s electron-rich nature and triazole’s hydrogen-bonding capacity. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental strategies address contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Dose-Response Validation: Replicate assays (e.g., antimicrobial IC₅₀) in triplicate using standardized protocols (CLSI guidelines) to rule out variability.
  • Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo activity .
  • Control for Solubility: Use DMSO concentrations ≤1% and confirm compound stability via LC-MS prior to assays .

Q. How can structural modifications enhance selectivity for a specific biological target?

Methodological Answer:

  • SAR Analysis: Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) to modulate triazole reactivity. Substitute the oxazole methyl group with bulkier substituents (e.g., isopropyl) to sterically hinder off-target binding.
  • Fragment-Based Design: Synthesize and test truncated analogs (e.g., oxazole-free derivatives) to isolate pharmacophoric contributions (see for analogous pyrazole-thiocarbamide optimization) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.